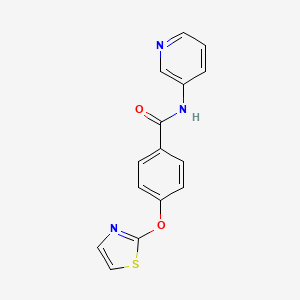

N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide” is a compound that has been synthesized and studied for its potential anticancer activity . It is part of a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides .

Synthesis Analysis

The synthesis of these compounds involves the reaction of 4-methyl-2-aminopyridine and trans-β-nitrostyrene . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectral data .Molecular Structure Analysis

The molecular structure of these compounds was confirmed by 1H and 13C NMR and mass spectral data . The pyridine ring is a key structural unit in these compounds .Chemical Reactions Analysis

The synthesized compounds were tested for their anticancer activity against four human cancer cell lines such as MCF-7 (breast), A549 (lung), DU-145 (prostate), and MDA MB-231 (breast) by MTT assay using etoposide as a standard drug .Applications De Recherche Scientifique

VEGFR-2 Inhibition for Cancer Therapy

Research on substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides revealed their potency as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. These compounds demonstrate robust in vivo efficacy in human lung and colon carcinoma models, showing potential for therapeutic applications in oncology (Borzilleri et al., 2006).

Selective Sensing Materials

N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide has been used as a selective sensing material in PVC membranes for constructing new chromium ion-selective electrodes. This application demonstrates its potential in environmental monitoring and analytical chemistry for the selective detection of trace amounts of chromium (Hajiaghababaei et al., 2016).

Cytotoxic Activity Against Cancer Cell Lines

Synthesis and evaluation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes showed significant cytotoxicity against various human cancer cell lines, including breast and prostate cancer cells. These findings highlight the potential of these compounds and their complexes in the development of new anticancer drugs (Adhami et al., 2014).

HDAC Inhibition for Cancer Treatment

The design and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) highlight its role as an isotype-selective histone deacetylase (HDAC) inhibitor with significant antitumor activity in vivo. This research underscores the therapeutic potential of such compounds in treating cancer through epigenetic modulation (Zhou et al., 2008).

Electrochromic Materials

Thiadiazolo[3,4-c]pyridine derivatives have been explored for their electron-accepting ability in the development of donor-acceptor-type electrochromic polymers. These materials show promise for applications in smart windows and displays, thanks to their favorable redox activity, stability, and fast switching times (Ming et al., 2015).

Propriétés

IUPAC Name |

N-pyridin-3-yl-4-(1,3-thiazol-2-yloxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2S/c19-14(18-12-2-1-7-16-10-12)11-3-5-13(6-4-11)20-15-17-8-9-21-15/h1-10H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZGYISVCUUBLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2738523.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2738524.png)

![2-chloro-1-[5-(3-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2738525.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide](/img/structure/B2738533.png)

![4-[(3-Chlorophenyl)methyl]cyclohexan-1-ol](/img/structure/B2738536.png)

![2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine](/img/structure/B2738540.png)

![4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid](/img/structure/B2738542.png)

![Methyl 5-cyano-6-({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)-2-methylnicotinate](/img/structure/B2738544.png)